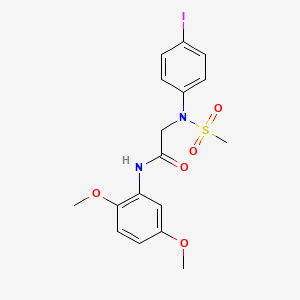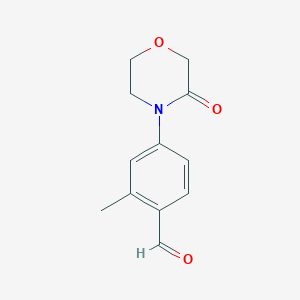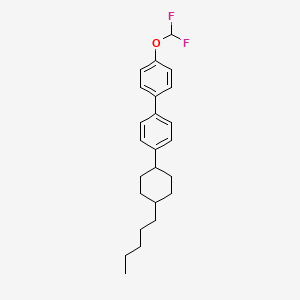
4-(Difluoromethoxy)-4'-(4-pentylcyclohexyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl is a chemical compound that belongs to the class of biphenyl derivatives These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl typically involves multiple steps, including the formation of the biphenyl core and the introduction of the difluoromethoxy and pentylcyclohexyl groups. Common synthetic routes may include:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst to form the biphenyl core.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ethers.
Introduction of Pentylcyclohexyl Group: The pentylcyclohexyl group can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions may result in the formation of new functionalized biphenyl compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biological targets.
Medicine: The compound could be explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: It may find applications in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl depends on its specific interactions with molecular targets. These interactions may involve binding to specific receptors, enzymes, or other biomolecules, leading to various biological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking, biochemical assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)-4’-(4-pentylcyclohexyl)biphenyl: This compound is similar but lacks the difluoromethoxy group.
4-(Difluoromethoxy)-4’-(4-hexylcyclohexyl)biphenyl: This compound has a hexyl group instead of a pentyl group.
Uniqueness
The presence of the difluoromethoxy group in 4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl imparts unique chemical properties, such as increased lipophilicity and potential interactions with biological targets. The pentylcyclohexyl group also contributes to the compound’s distinct physical and chemical characteristics.
Properties
Molecular Formula |
C24H30F2O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C24H30F2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-24(25)26/h10-19,24H,2-9H2,1H3 |
InChI Key |
CQIBOSGLQWPHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


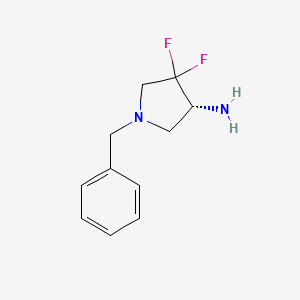
![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)
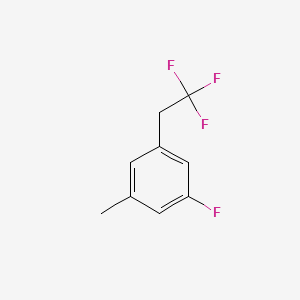
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)
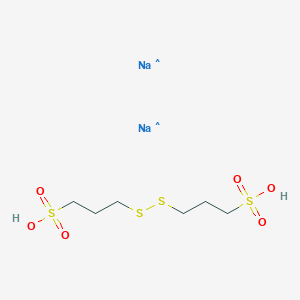
![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)

![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
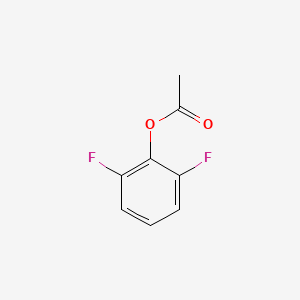
![4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)
![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
